Methyl 17-(trichlorosilyl)heptadecanoate
Description
Methyl 17-(trichlorosilyl)heptadecanoate is a silicon-containing fatty acid ester with the molecular formula C₁₈H₃₅Cl₃SiO₂. Its structure comprises a heptadecanoic acid backbone (17-carbon chain) esterified with a methyl group at the carboxyl end and a trichlorosilyl (-SiCl₃) group at the terminal carbon. This compound is primarily utilized in materials science for surface functionalization due to the reactivity of the trichlorosilyl group, which enables covalent bonding with hydroxylated substrates (e.g., glass, silica nanoparticles) .
Properties
CAS No. |
173448-25-4 |
|---|---|
Molecular Formula |
C18H35Cl3O2Si |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 17-trichlorosilylheptadecanoate |
InChI |
InChI=1S/C18H35Cl3O2Si/c1-23-18(22)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-24(19,20)21/h2-17H2,1H3 |
InChI Key |
QIBIUZAIPIATLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-(trichlorosilyl)heptadecanoate typically involves the esterification of heptadecanoic acid with methanol to form methyl heptadecanoate. This intermediate is then subjected to a hydrosilylation reaction with trichlorosilane under specific conditions to introduce the trichlorosilyl group at the 17th carbon position. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-(trichlorosilyl)heptadecanoate undergoes various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the trichlorosilyl group.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Methyl 17-hydroxyheptadecanoate.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 17-(trichlorosilyl)heptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 17-(trichlorosilyl)heptadecanoate involves its ability to form stable bonds with various substrates through the trichlorosilyl group. This group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of stable organosilicon networks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Methyl Heptadecanoate (C₁₈H₃₆O₂)
- Structure : A straight-chain 17-carbon fatty acid methyl ester without additional functional groups.
- Applications : Widely used as an analytical standard in gas chromatography (GC) due to its well-defined retention behavior. For example, it serves as a reference in system suitability tests with diethyl sebacate, showing a relative retention time of 1.2 .
- Physical Properties : Melting point (mp) ≈ 48°C; stored at 0–6°C for stability .
Methyl 17-Methyloctadecanoate (C₂₀H₄₀O₂)
- Structure : Features a methyl branch at the 17th carbon of an 18-carbon chain.
- Applications : Used in lipid research to study branched fatty acid metabolism. Its branched structure reduces crystallinity compared to linear analogs, altering phase behavior in lipid bilayers .
- Commercial Availability : Priced at €226.00 per 1 mg, reflecting its niche research applications .
Methyl 17-Hydroxyheptadecanoate (C₁₈H₃₆O₃)
- Structure : Contains a hydroxyl (-OH) group at the terminal carbon.
- Reactivity : The hydroxyl group enhances polarity, making it soluble in polar solvents and reactive in esterification or oxidation reactions.
Methyl 17-(Trichlorosilyl)heptadecanoate
Physicochemical Properties
Analytical Behavior
- Chromatography: Methyl heptadecanoate is a GC standard with a retention time 1.2× that of diethyl sebacate . The trichlorosilyl analog is expected to exhibit longer retention times due to increased molecular weight and polarity from the SiCl₃ group.
- Spectroscopy: The Si-Cl bond in this compound would show characteristic IR peaks at 550–600 cm⁻¹ (Si-Cl stretching) .
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